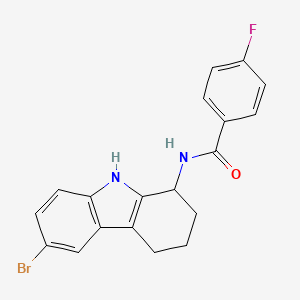
3-(4-bromophenyl)-1,5-dimethyl-1H-1,2,4-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-bromophenyl)-1,5-dimethyl-1H-1,2,4-triazole is an organic compound that belongs to the class of triazoles Triazoles are a group of heterocyclic compounds containing a five-membered ring of two carbon atoms and three nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-bromophenyl)-1,5-dimethyl-1H-1,2,4-triazole typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-bromophenyl)-1,5-dimethyl-1H-1,2,4-triazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the triazole ring or the bromophenyl group.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, where the bromophenyl group reacts with boronic acids to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium phosphate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted triazoles, while coupling reactions can produce biaryl compounds.
Applications De Recherche Scientifique
3-(4-bromophenyl)-1,5-dimethyl-1H-1,2,4-triazole has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-(4-bromophenyl)-1,5-dimethyl-1H-1,2,4-triazole involves its interaction with specific molecular targets. The bromophenyl group can interact with various enzymes or receptors, potentially inhibiting or modulating their activity. The triazole ring may also participate in hydrogen bonding or other interactions with biological molecules, affecting their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(4-chlorophenyl)-1,5-dimethyl-1H-[1,2,4]-triazole
- 3-(4-fluorophenyl)-1,5-dimethyl-1H-[1,2,4]-triazole
- 3-(4-methylphenyl)-1,5-dimethyl-1H-[1,2,4]-triazole
Uniqueness
3-(4-bromophenyl)-1,5-dimethyl-1H-1,2,4-triazole is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and potential biological activity. The bromine atom can participate in specific interactions that other halogens or substituents may not, making this compound valuable for certain applications.
Propriétés
Formule moléculaire |
C10H10BrN3 |
|---|---|
Poids moléculaire |
252.11 g/mol |
Nom IUPAC |
3-(4-bromophenyl)-1,5-dimethyl-1,2,4-triazole |
InChI |
InChI=1S/C10H10BrN3/c1-7-12-10(13-14(7)2)8-3-5-9(11)6-4-8/h3-6H,1-2H3 |
Clé InChI |
NUBBHGYWKGWWJF-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=NN1C)C2=CC=C(C=C2)Br |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3R,4S,5S,6R)-2-(4-bromo-3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)meth yl)phenyl)-6-(hydroxymethyl)-2-methoxytetrahydro-2H-pyran-3,4,5-triol](/img/structure/B8467801.png)
![7-Bromo-2-fluoro-4-(phenylmethoxy)-5-[(phenylmethoxy)methyl]-5h-pyrrolo[3,2-d]pyrimidine](/img/structure/B8467811.png)


![1-Naphthalenecarbonitrile, 4-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-](/img/structure/B8467860.png)

![methyl 2-[tert-butyl(dimethyl)silyl]oxy-2-cyclopropylacetate](/img/structure/B8467873.png)


![3-[(2,4-Dihydroxyphenyl)methylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B8467897.png)

